(2S)-2-amino-1-(oxan-3-yl)propan-2-ol
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Overview
Description
(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol is a chiral compound with significant importance in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyl group, and a tetrahydropyran ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-tetrahydro-2H-pyran-3-ol and (S)-2-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and efficiency.
Automation: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Secondary alcohols and primary amines.
Substitution: A wide range of substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which (S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(S)-Metoprolol: A beta-blocker with a similar structure but different pharmacological properties.
Propan-2-ol: A simpler alcohol with different chemical reactivity and applications.
Uniqueness
(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which provide versatility in chemical reactions and applications.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2S)-2-amino-1-(oxan-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-8(9,10)5-7-3-2-4-11-6-7/h7,10H,2-6,9H2,1H3/t7?,8-/m0/s1 |
InChI Key |
YLZTVIRNPIAHJB-MQWKRIRWSA-N |
Isomeric SMILES |
C[C@](CC1CCCOC1)(N)O |
Canonical SMILES |
CC(CC1CCCOC1)(N)O |
Origin of Product |
United States |
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